molecular formula C6H5BrClN B13011873 2-Bromo-4-chloro-6-methylpyridine

2-Bromo-4-chloro-6-methylpyridine

Cat. No.: B13011873
M. Wt: 206.47 g/mol
InChI Key: WBTTZELARRJJEE-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-6-methylpyridine is a halogenated pyridine derivative. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties, which make it a versatile building block for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-6-methylpyridine typically involves the halogenation of 2-chloro-6-methylpyridine. One common method is heating 2-chloro-6-methylpyridine with bromotrimethylsilane . This reaction proceeds under controlled conditions to ensure the selective bromination at the desired position on the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-chloro-6-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Suzuki–Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.

Major Products: The major products formed from these reactions depend on the substituents introduced. For example, coupling reactions can yield various biaryl compounds, which are valuable intermediates in pharmaceutical synthesis.

Scientific Research Applications

2-Bromo-4-chloro-6-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-6-methylpyridine and its derivatives depends on their specific applications. In medicinal chemistry, these compounds may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved vary based on the structure of the derivative and its intended use.

Comparison with Similar Compounds

  • 2-Bromo-4-methylpyridine
  • 2-Bromo-6-methylpyridine
  • 2-Chloro-6-methylpyridine

Comparison: 2-Bromo-4-chloro-6-methylpyridine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which provides distinct reactivity compared to its analogs. This dual halogenation allows for more versatile chemical modifications and applications in various fields.

Properties

Molecular Formula

C6H5BrClN

Molecular Weight

206.47 g/mol

IUPAC Name

2-bromo-4-chloro-6-methylpyridine

InChI

InChI=1S/C6H5BrClN/c1-4-2-5(8)3-6(7)9-4/h2-3H,1H3

InChI Key

WBTTZELARRJJEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)Br)Cl

Origin of Product

United States

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